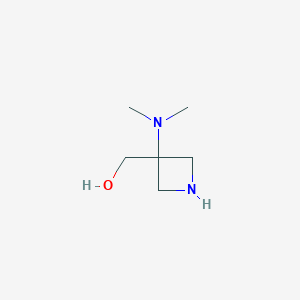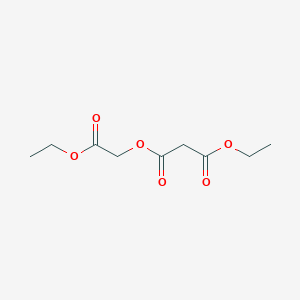![molecular formula C20H18O4 B12827524 4,6-Bis[(4-hydroxyphenyl)methyl]benzene-1,3-diol CAS No. 151319-83-4](/img/structure/B12827524.png)
4,6-Bis[(4-hydroxyphenyl)methyl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol is an organic compound belonging to the class of phenolic compounds It is characterized by the presence of multiple hydroxyl groups attached to a benzene ring, making it a polyphenolic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol typically involves the condensation of 4-hydroxybenzyl alcohol with 1,3-dihydroxybenzene under acidic conditions. The reaction proceeds through the formation of a benzyl carbocation intermediate, which then reacts with the hydroxyl groups on the benzene ring to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions.
Types of Reactions:
Oxidation: The hydroxyl groups in 4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents. For example, acetylation can be achieved using acetic anhydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Acetic anhydride in the presence of a base like pyridine.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Acetylated derivatives.
Scientific Research Applications
4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
Mechanism of Action
The mechanism of action of 4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol is primarily related to its antioxidant properties. The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells. This compound may also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Comparison: 4,6-Bis(4-hydroxybenzyl)benzene-1,3-diol is unique due to the presence of additional benzyl groups attached to the benzene ring, which enhances its antioxidant properties compared to simpler dihydroxybenzenes. This structural feature also provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
151319-83-4 |
|---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4,6-bis[(4-hydroxyphenyl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C20H18O4/c21-17-5-1-13(2-6-17)9-15-11-16(20(24)12-19(15)23)10-14-3-7-18(22)8-4-14/h1-8,11-12,21-24H,9-10H2 |
InChI Key |
KXNGHSFCHPSAOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2O)O)CC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12827459.png)
![N-[(E)-2-chloro-2-(4-chlorophenyl)-1-(piperidine-1-carbonyl)vinyl]benzamide](/img/structure/B12827461.png)
![(4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12827465.png)

![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12827485.png)
![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12827489.png)

![N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline](/img/structure/B12827498.png)




![6-Propoxy-1H-benzo[d]imidazole](/img/structure/B12827513.png)
